

# Immunogenicity of AZD1222 in Preclinical Animal Models: A Technical Overview

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## Compound of Interest

Compound Name: AZ-3

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Gaithersburg, MD - Preclinical studies of the AstraZeneca COVID-19 vaccine, AZD1222 (ChAdOx1 nCoV-19), in various animal models have consistently demonstrated robust induction of both humoral and cellular immunity. These studies, forming the foundational evidence for its clinical development, have established the vaccine's ability to elicit strong neutralizing antibody and T-cell responses against SARS-CoV-2. This technical guide provides an in-depth summary of the key immunogenicity findings in animal models, detailed experimental protocols, and visual representations of the immunological pathways and experimental designs.

AZD1222 is a replication-deficient chimpanzee adenoviral vector that expresses the full-length spike (S) protein of the SARS-CoV-2 virus.<sup>[1][2]</sup> This vector serves as a vehicle to deliver the genetic instructions for the spike protein to the host's cells, triggering an immune response.

## Quantitative Immunogenicity Data

The immunogenicity of AZD1222 has been evaluated in a range of animal models, including mice, non-human primates (NHPs), pigs, and hamsters. The following tables summarize the key quantitative findings from these preclinical studies.

### Table 1: Humoral Immune Responses in Mice

Mouse Strain	Dosing Regimen	Assay	Peak Antibody Titer (Geometric Mean Titer - GMT)	Neutralizing Antibody Titer (GMT)	Reference
BALB/c	Single Dose	Anti-S IgG ELISA	Not explicitly quantified in abstracts	Not explicitly quantified in abstracts	<a href="#">[3]</a>
C57BL/6	Single Dose	Anti-S IgG ELISA	Not explicitly quantified in abstracts	Not explicitly quantified in abstracts	<a href="#">[4]</a>
Aged (22-month-old)	Single Dose	Anti-S IgG ELISA	Reduced compared to young mice	Impaired germinal center response	<a href="#">[5]</a>
Aged (22-month-old)	Prime-Boost	Anti-S IgG ELISA	Enhanced germinal center response	Enhanced neutralizing antibody titer	

**Table 2: Cellular Immune Responses in Mice**

Mouse Strain	Dosing Regimen	Assay	T-Cell Response	Reference
BALB/c	Single Dose	IFN- $\gamma$ ELISpot	Robust IFN- $\gamma$ production	
C57BL/6	Single Dose	IFN- $\gamma$ ELISpot	Broad T-cell responses	
3-month-old	Single Dose	Flow Cytometry	Polyfunctional Th1 and CD8+ T-cells	
Aged (22-month-old)	Single Dose	Flow Cytometry	Impaired spike-specific CD8+ T-cells secreting granzyme B	
Aged (22-month-old)	Prime-Boost	Flow Cytometry	Boosted numbers of granzyme B producing CD8+ T-cells	

**Table 3: Immunogenicity in Non-Human Primates (Rhesus Macaques)**

Dosing Regimen	Assay	Peak Antibody Titer (GMT)	Neutralizing Antibody Titer (GMT)	T-Cell Response	Reference
Single Dose	ELISA, Neutralization Assay	Robust humoral response	Protective against pneumonia	Cellular immune response induced	
Prime-Boost (Day 0, 28)	Not specified	Not explicitly quantified in abstracts	Not explicitly quantified in abstracts	Not explicitly quantified in abstracts	
Intranasal	ELISA, Neutralization Assay	High levels of antibodies in blood	Reduced virus in nasal swabs and lung tissue	Not explicitly quantified in abstracts	

**Table 4: Immunogenicity in Other Animal Models**

Animal Model	Dosing Regimen	Key Findings	Reference
Pigs	Single Dose	Induced antigen-specific antibody and T-cell responses	
Pigs	Prime-Boost	Significantly greater antibody response, particularly neutralizing antibodies	
Syrian Hamsters	Intranasal	High levels of antibodies in blood	Protected from serious disease, less infectious virus in nasal passages

## Key Experimental Methodologies

The assessment of AZD1222's immunogenicity in animal models relied on a suite of standardized immunological assays. The following provides an overview of the core experimental protocols.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

**Objective:** To quantify the concentration of SARS-CoV-2 spike protein-specific antibodies in serum.

**Protocol:**

- **Coating:** 96-well microplates are coated with recombinant SARS-CoV-2 full-length spike protein or its receptor-binding domain (RBD) and incubated overnight at 4°C.
- **Washing:** Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
- **Blocking:** A blocking buffer (e.g., PBS with 5% non-fat milk) is added to each well and incubated to prevent non-specific binding of antibodies.
- **Sample Incubation:** Serial dilutions of serum samples from vaccinated and control animals are added to the wells and incubated.
- **Washing:** Plates are washed to remove unbound antibodies.
- **Secondary Antibody Incubation:** A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added to each well and incubated.
- **Washing:** Plates are washed to remove unbound secondary antibody.
- **Substrate Addition:** A chromogenic substrate (e.g., TMB) is added to each well. The HRP enzyme catalyzes a color change.
- **Stopping Reaction:** The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

- **Data Acquisition:** The optical density (OD) is measured using a microplate reader at a specific wavelength. Antibody titers are calculated based on the dilution that gives a signal above a pre-defined cut-off.

## Pseudovirus Neutralization Assay (pVNT)

**Objective:** To determine the functional ability of antibodies in the serum to inhibit viral entry into cells.

**Protocol:**

- **Cell Seeding:** A suitable cell line expressing the ACE2 receptor (e.g., HEK293T-ACE2) is seeded in 96-well plates.
- **Serum Dilution:** Serum samples are serially diluted.
- **Virus-Serum Incubation:** The diluted serum is incubated with a known amount of a pseudovirus (e.g., a lentivirus) expressing the SARS-CoV-2 spike protein.
- **Infection:** The serum-virus mixture is added to the seeded cells and incubated to allow for viral entry.
- **Readout:** After a defined incubation period, the level of infection is quantified. This is often done by measuring the expression of a reporter gene (e.g., luciferase) incorporated into the pseudovirus genome.
- **Data Analysis:** The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that causes a 50% reduction in reporter gene expression (IC50).

## Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

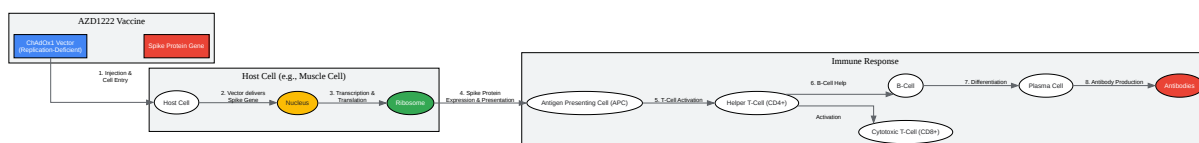
**Objective:** To quantify the number of antigen-specific T-cells that secrete a specific cytokine (e.g., IFN- $\gamma$ ).

**Protocol:**

- **Plate Coating:** 96-well ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN- $\gamma$ ).
- **Cell Preparation:** Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from vaccinated and control animals.
- **Cell Stimulation:** The cells are added to the coated wells and stimulated with pools of peptides spanning the SARS-CoV-2 spike protein. A positive control (e.g., a mitogen) and a negative control (medium only) are included.
- **Incubation:** The plates are incubated in a CO<sub>2</sub> incubator to allow for cytokine secretion.
- **Washing and Detection:** The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-HRP conjugate.
- **Substrate Addition:** A precipitating substrate is added, which forms a spot at the location where the cytokine was secreted.
- **Spot Counting:** The plates are dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million cells.

## Visualizing the Process

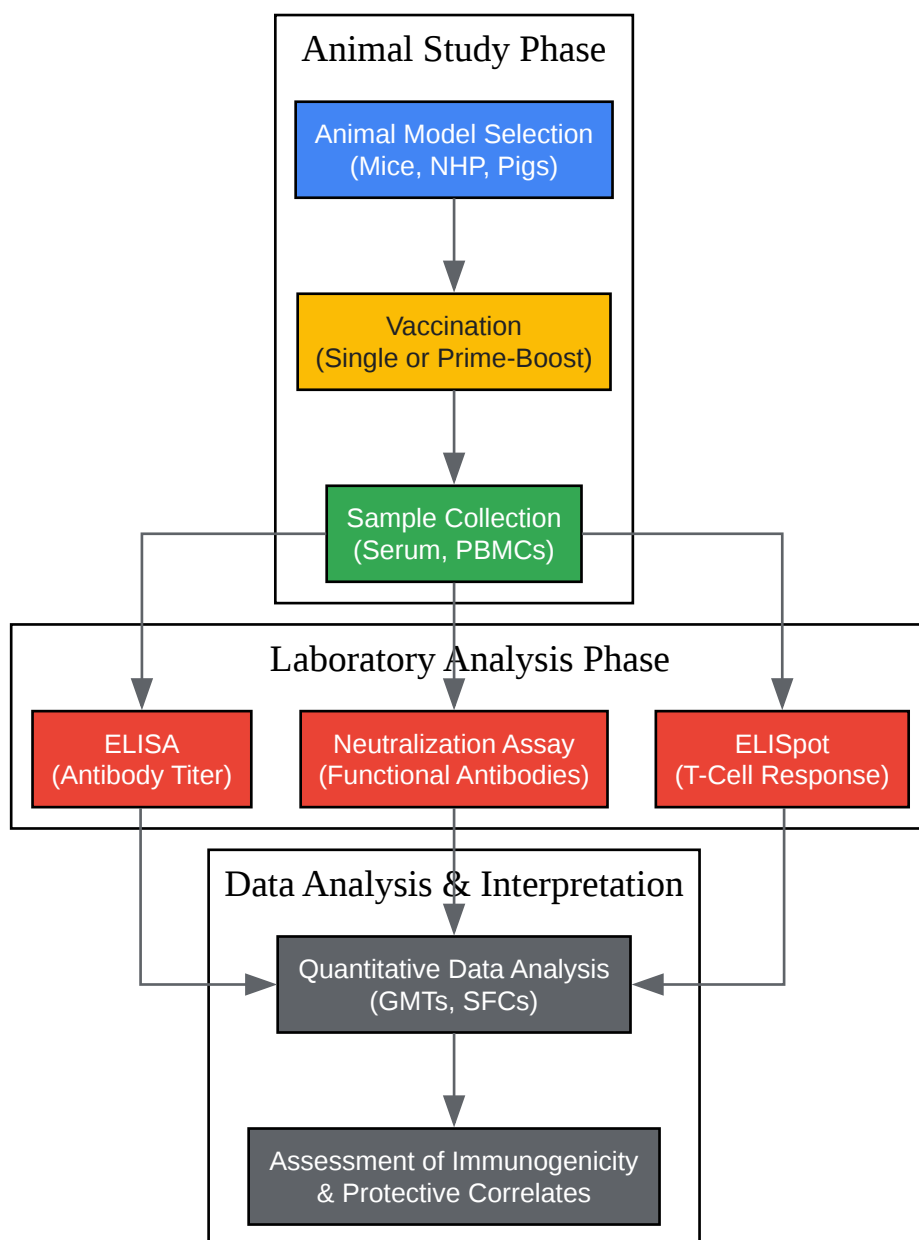
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of action for the AZD1222 vaccine.





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Caption: General workflow for assessing vaccine immunogenicity in animal models.

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## References

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